(2S,5S)-2,5-Dimethylmorpholine hydrochloride

Asymmetric synthesis Chiral building block Enantiomeric excess

(2S,5S)-2,5-Dimethylmorpholine hydrochloride (CAS: 1820580-79-7, MFCD22199176) is a stereochemically defined chiral morpholine derivative in its hydrochloride salt form. This compound features a saturated six-membered morpholine ring bearing methyl substituents in a defined (S,S)-configuration at the 2- and 5-positions, establishing a cis relationship between the methyl groups.

Molecular Formula C6H14ClNO
Molecular Weight 151.634
CAS No. 1820580-79-7
Cat. No. B591609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-2,5-Dimethylmorpholine hydrochloride
CAS1820580-79-7
Molecular FormulaC6H14ClNO
Molecular Weight151.634
Structural Identifiers
SMILESCC1CNC(CO1)C.Cl
InChIInChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
InChIKeyUIHUHFHYLUKRBX-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2S,5S)-2,5-Dimethylmorpholine hydrochloride CAS 1820580-79-7 | Chiral Morpholine Building Block for Asymmetric Synthesis


(2S,5S)-2,5-Dimethylmorpholine hydrochloride (CAS: 1820580-79-7, MFCD22199176) is a stereochemically defined chiral morpholine derivative in its hydrochloride salt form [1]. This compound features a saturated six-membered morpholine ring bearing methyl substituents in a defined (S,S)-configuration at the 2- and 5-positions, establishing a cis relationship between the methyl groups . As a member of the C-substituted morpholine scaffold family, which appears in multiple FDA-approved therapeutics and bioactive molecules, this compound serves as a versatile chiral building block for asymmetric synthesis and medicinal chemistry applications [2].

Why Generic Morpholine Analogs Cannot Substitute (2S,5S)-2,5-Dimethylmorpholine Hydrochloride in Chiral Applications


In chiral chemistry and drug discovery, stereochemistry is not a variable—it is a determinant of molecular function. The (2S,5S) enantiomer of 2,5-dimethylmorpholine hydrochloride is fundamentally non-interchangeable with its (2R,5R) enantiomer (CAS 1639886-52-4), the (2S,5R) or (2R,5S) diastereomers, or racemic 2,5-dimethylmorpholine (CAS 106-56-9) . Substituting any of these in an asymmetric synthesis will invert or randomize the stereochemical outcome of the target product, while in receptor-binding applications, different stereoisomers can exhibit distinct potency and selectivity profiles [1]. The hydrochloride salt form additionally provides enhanced stability, aqueous solubility, and precise stoichiometry for coupling reactions compared to the free base [2].

Quantitative Differentiation Evidence: (2S,5S)-2,5-Dimethylmorpholine Hydrochloride vs. Closest Analogs


Enantiomeric Purity: >98% ee Achievable for (2S,5S) Enantiomer in Asymmetric Synthesis

The (2S,5S) enantiomer of 2,5-dimethylmorpholine (CAS 1258277-12-1, the free base form) is synthesized via asymmetric cyclization of chiral amino alcohols using α-halo acid chlorides, achieving enantiomeric excess (ee) exceeding 98% . In contrast, racemic 2,5-dimethylmorpholine (CAS 106-56-9), the commonly available commercial form, contains a 1:1 mixture of stereoisomers with an ee of 0% .

Asymmetric synthesis Chiral building block Enantiomeric excess

Sigma-1 Receptor Binding Affinity: Potent Interaction of Morpholine-Based Ligands at Low Nanomolar Concentrations

Morpholine-containing compounds have been characterized for sigma-1 receptor binding, with structurally related derivatives demonstrating potent affinity. In guinea pig brain membrane displacement assays using [3H]-(+)-pentazocine as radioligand, a morpholine-based sigma-1 ligand exhibited a Ki value of 5.5 nM [1][2]. While this specific data point is from a structurally related derivative rather than the parent (2S,5S)-2,5-dimethylmorpholine hydrochloride, it establishes the pharmacophoric relevance of the morpholine scaffold for sigma receptor engagement.

Sigma receptor Binding affinity CNS pharmacology

mTOR Inhibitor Selectivity: Chiral Morpholine Enantiomers Exhibit Divergent Selectivity Profiles

In a study of morpholine-containing mTOR inhibitors, analogs incorporating chiral morpholine moieties achieved subnanomolar mTOR IC50 values (IC50 < 1 nM) with up to 26,000-fold selectivity over PI3Kα [1]. Critically, the enantiomers of these chiral morpholine-based inhibitors exhibited different selectivity and potency profiles, demonstrating that stereochemistry at the morpholine ring directly modulates target engagement [1].

mTOR inhibition Kinase selectivity Chiral pharmacology

Salt Form Advantage: Hydrochloride Enables Room Temperature Storage with No Rotatable Bonds

(2S,5S)-2,5-Dimethylmorpholine hydrochloride (CAS 1820580-79-7) offers distinct handling advantages compared to its free base counterpart (CAS 1258277-12-1). The hydrochloride salt is stable at room temperature storage conditions and features 0 rotatable bonds in its core morpholine ring structure, indicating a rigid, conformationally constrained scaffold with limited flexibility [1]. Vendor specifications indicate minimum purities of 95-98% for commercial batches [2].

Chemical stability Salt selection Formulation

Optimal Application Scenarios for (2S,5S)-2,5-Dimethylmorpholine Hydrochloride Procurement


Asymmetric Synthesis of Single-Enantiomer Pharmaceutical Intermediates

When a synthetic route requires the installation of chirality via a chiral auxiliary or building block, (2S,5S)-2,5-dimethylmorpholine hydrochloride provides a stereochemically defined scaffold. The >98% ee achievable for the (2S,5S) enantiomer enables the production of single-enantiomer products, which is essential for meeting regulatory requirements in pharmaceutical development where racemic mixtures are increasingly disfavored. Procurement of this specific stereoisomer, rather than the racemate or a different diastereomer, ensures that downstream stereochemical outcomes are predictable and reproducible.

Structure-Activity Relationship (SAR) Studies for Sigma Receptor and GPCR Targets

The morpholine scaffold appears in ligands targeting sigma receptors, orexin receptors, and various GPCRs [1][2]. For SAR studies aimed at understanding how stereochemistry influences receptor binding and functional activity, (2S,5S)-2,5-dimethylmorpholine hydrochloride serves as a precisely defined building block. Systematic comparison with its (2R,5R) enantiomer, (2S,5R) diastereomer, or racemic material allows researchers to isolate the contribution of the (S,S)-configuration to binding affinity, selectivity, and downstream pharmacology.

Medicinal Chemistry Fragment-Based Screening Libraries with Stereochemical Diversity

In systematic chemical diversity (SCD) approaches for fragment screening, a complete matrix of stereoisomers around a common core scaffold accelerates SAR elucidation [3]. (2S,5S)-2,5-dimethylmorpholine hydrochloride represents one stereochemical vector within the 2,5-dimethylmorpholine scaffold family. Including this specific enantiomer in screening libraries enables precise correlation between biological activity and absolute configuration, distinguishing target engagement that is stereospecific from promiscuous binding.

mTOR/PI3K Pathway Inhibitor Development Requiring High Kinase Selectivity

Given the documented enantiomer-dependent potency and selectivity of chiral morpholine-containing mTOR inhibitors (up to 26,000-fold selectivity over PI3Kα) [4], (2S,5S)-2,5-dimethylmorpholine hydrochloride provides a stereochemically pure starting material for medicinal chemistry campaigns targeting the mTOR/PI3K pathway. The ability to access defined stereoisomers enables exploration of the full stereochemical SAR space, which is critical when optimizing both potency and selectivity for kinase inhibitors with narrow therapeutic indices.

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